beta-Pyrufuran

描述

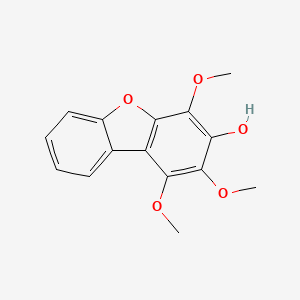

Beta-Pyrufuran (systematic name pending further verification) is a heterocyclic organic compound characterized by a furan ring system—a five-membered aromatic ring containing four carbon atoms and one oxygen atom. This compound’s nomenclature implies a pyran-furan hybrid or a substituted furan with specific stereochemistry (denoted by the "beta" prefix), which may influence its reactivity and applications in pharmaceuticals or organic synthesis .

属性

CAS 编号 |

88256-04-6 |

|---|---|

分子式 |

C15H14O5 |

分子量 |

274.27 g/mol |

IUPAC 名称 |

1,2,4-trimethoxydibenzofuran-3-ol |

InChI |

InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)11(16)14(12)18-2/h4-7,16H,1-3H3 |

InChI 键 |

XLCIGBDZQKRLPH-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |

规范 SMILES |

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |

其他CAS编号 |

88256-04-6 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Beta-Dihydroagarofuran

Beta-Dihydroagarofuran (CAS: 20053-66-1) is a tricyclic oxygen-containing compound with the molecular formula C₁₅H₂₆O . Key comparisons include:

- Structural Features: Both compounds likely share a furan-derived core. Beta-Dihydroagarofuran’s tricyclic system (11-oxatricyclo[7.2.1.0¹,⁶]dodecane) contrasts with beta-Pyrufuran’s presumed simpler bicyclic or monocyclic furan structure.

- Synthesis: Beta-Dihydroagarofuran is synthesized via cyclization of terpenoid precursors, a method that may differ from this compound’s synthesis if it involves pyruvate or carbohydrate derivatives .

- Applications : Beta-Dihydroagarofuran is studied for its insecticidal properties, whereas this compound’s applications remain speculative but could align with antimicrobial or anti-inflammatory roles based on furan derivatives’ typical bioactivity .

Benzofuran Derivatives

Benzofurans (e.g., benzo[b]furan) are fused bicyclic systems combining benzene and furan rings . Comparisons include:

- Aromaticity: Benzofurans exhibit enhanced stability due to aromatic conjugation, whereas this compound’s non-fused furan ring may confer lower thermal stability.

- Functionalization : Benzofurans are often halogenated or alkylated for pharmaceutical use (e.g., anticoagulants), while this compound’s beta-substitution might favor stereospecific interactions in drug design .

- Toxicity : Benzofurans can exhibit hepatotoxicity, a risk that this compound may share unless its unique substitution pattern mitigates metabolic activation .

Beta-D-Ribofuranose

Beta-D-Ribofuranose (a carbohydrate with a furanose ring) highlights functional comparisons:

- Ring Conformation: Beta-D-Ribofuranose adopts a puckered furanose conformation critical for RNA/DNA backbone stability, whereas this compound’s planar furan ring may prioritize electronic delocalization .

- Biological Role: Ribofuranose is essential in nucleosides, while this compound’s bioactivity (if any) might involve enzyme inhibition or receptor modulation .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | CAS Number | Key Features | Applications |

|---|---|---|---|---|

| This compound* | Undetermined | Undetermined | Furan ring, beta-substitution | Hypothetical: Drug intermediates |

| Beta-Dihydroagarofuran | C₁₅H₂₆O | 20053-66-1 | Tricyclic, oxygen-containing | Insecticidal agents |

| Benzofuran | C₈H₆O | 271-89-6 | Fused benzene-furan system | Pharmaceuticals, fragrances |

| Beta-D-Ribofuranose | C₅H₁₀O₅ | 50-69-1 | Carbohydrate, furanose conformation | Nucleic acid synthesis |

*Hypothetical data inferred from analogs.

Research Findings and Contradictions

- Structural Similarity vs. Toxicity : While benzofurans and this compound may share bioactivity, benzofuran derivatives’ hepatotoxicity (e.g., via cytochrome P450 activation) raises questions about this compound’s safety profile .

- Synthetic Challenges : Beta-Dihydroagarofuran’s complex tricyclic synthesis may limit scalability compared to this compound’s hypothetical simpler routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。